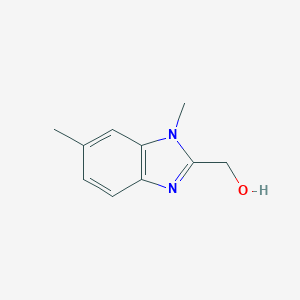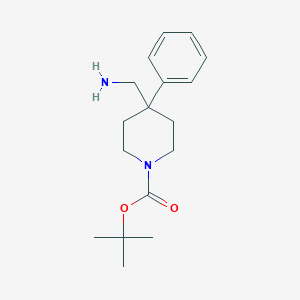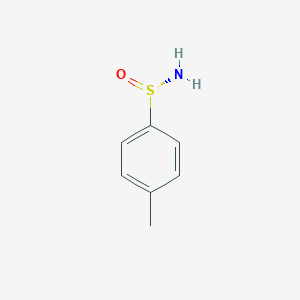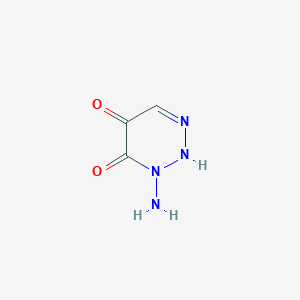
Telenzepina dihidrocloruro
Descripción general
Descripción
Telenzepine dihydrochloride is a thienobenzodiazepine compound that acts as a selective muscarinic M1 receptor antagonist. It is primarily used in the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion . The compound is known for its high affinity and selectivity towards the M1 muscarinic receptors, making it a potent antimuscarinic agent .
Aplicaciones Científicas De Investigación
Telenzepine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study muscarinic receptor interactions and antimuscarinic activity.
Biology: Employed in research on neurotransmission and receptor signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal disorders and its role in modulating gastric acid secretion.
Industry: Utilized in the development of new antimuscarinic drugs and as a reference standard in pharmacological studies
Mecanismo De Acción
Telenzepine dihydrochloride exerts its effects by selectively binding to the muscarinic M1 receptors. This binding inhibits the action of acetylcholine, a neurotransmitter responsible for stimulating gastric acid secretion. By blocking these receptors, telenzepine dihydrochloride effectively reduces gastric acid production, providing relief from peptic ulcers . The molecular targets include the muscarinic M1 receptors located in the gastric glands and salivary glands .
Similar Compounds:
Pirenzepine: Another muscarinic M1 receptor antagonist used to treat peptic ulcers.
Atropine: A non-selective muscarinic antagonist with broader applications but less selectivity towards M1 receptors.
Uniqueness: Telenzepine dihydrochloride’s high selectivity and potency towards the muscarinic M1 receptors make it unique among antimuscarinic agents. Its ability to specifically target M1 receptors with minimal effects on other muscarinic subtypes provides a therapeutic advantage in treating peptic ulcers with fewer side effects .
Análisis Bioquímico
Biochemical Properties
Telenzepine dihydrochloride binds to muscarinic receptors, specifically the M1 subtype, with a high affinity . The binding of Telenzepine dihydrochloride to these receptors effectively blocks synaptic transmission promoted by muscarinic or M1 receptor agonists .
Cellular Effects
Telenzepine dihydrochloride has been shown to inhibit gastric acid secretion . This effect is due to its antagonistic action on the M1 muscarinic receptors, which are found in the gastric glands .
Molecular Mechanism
The molecular mechanism of Telenzepine dihydrochloride involves its binding to the muscarinic M1 receptors, thereby blocking the action of acetylcholine, a neurotransmitter . This results in the inhibition of gastric acid secretion .
Temporal Effects in Laboratory Settings
Telenzepine dihydrochloride is atropisomeric, meaning the molecule has a stereogenic C–N-axis . In neutral aqueous solution, it displays a half-life for racemization of the order of 1000 years .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of telenzepine dihydrochloride involves multiple steps, starting with the formation of the thienobenzodiazepine core. The key steps include:
Formation of the Thieno Ring: The synthesis begins with the formation of the thieno ring through a cyclization reaction.
Benzodiazepine Formation: The thieno ring is then fused with a benzodiazepine structure.
Acetylation: The resulting compound undergoes acetylation with 4-methylpiperazine to form the final product.
Industrial Production Methods: Industrial production of telenzepine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product .
Types of Reactions:
Oxidation: Telenzepine dihydrochloride can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the benzodiazepine structure.
Substitution: The compound can undergo substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and halides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Propiedades
IUPAC Name |
1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S.2ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;;/h3-6,12H,7-11H2,1-2H3,(H,20,25);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQJFSQQHGPLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423564 | |
| Record name | Telenzepine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147416-96-4 | |
| Record name | Telenzepine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of observing signal duplication in the 1H NMR spectrum of telenzepine dihydrochloride upon the addition of β- and γ-cyclodextrins?
A: The observed signal duplication in the 1H NMR spectrum of telenzepine dihydrochloride upon the addition of β- and γ-cyclodextrins signifies the presence of atropisomers. [] Atropisomers are stereoisomers that arise due to restricted rotation around a single bond. The different chemical environments experienced by the protons in each atropisomer, when complexed with cyclodextrins, result in distinct chemical shifts, leading to signal splitting in the NMR spectrum. This phenomenon allows for the identification and differentiation of atropisomers, which can have different pharmacological properties.
Q2: Why is the study of atropisomerism in telenzepine dihydrochloride important from a pharmaceutical perspective?
A: Telenzepine dihydrochloride is a muscarinic antagonist, meaning it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. [] Atropisomers, including those of telenzepine dihydrochloride, can exhibit different binding affinities and selectivities towards their biological targets. Consequently, understanding the atropisomeric behavior of this compound is crucial for optimizing its pharmacological profile, potentially leading to improved efficacy and reduced side effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)











